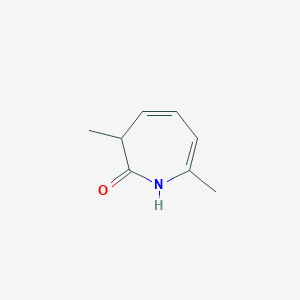

3,7-dimethyl-1,3-dihydro-2H-azepin-2-one

Description

Significance of Seven-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis and Chemical Research

Seven-membered nitrogen heterocycles, such as azepanes and azepines, represent a crucial class of compounds in chemical research and development. thegoodscentscompany.comchemsrc.com Their unique three-dimensional structures allow them to interact with biological targets in ways that smaller, more rigid rings cannot. This structural feature has made them prevalent motifs in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. thegoodscentscompany.comchemeo.combldpharm.com

In contemporary organic synthesis, the construction of these medium-sized rings presents unique challenges due to unfavorable entropic and enthalpic factors, making their synthesis a continuing area of interest for methods development. molaid.com The versatility of seven-membered nitrogen heterocycles is further demonstrated by their use in materials science, for instance, in the development of conducting polymers and other electroactive materials. thegoodscentscompany.comsigmaaldrich.com A significant portion of FDA-approved small-molecule drugs feature nitrogen heterocycles, underscoring their profound impact on medicine. sigmaaldrich.comchemsynthesis.com The diverse biological activities exhibited by these compounds span a wide spectrum, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties. chemsrc.comsigmaaldrich.com

Overview of Azepinone Scaffolds as Integral Synthetic Targets and Frameworks in Heterocyclic Chemistry

Within the broader family of seven-membered nitrogen heterocycles, azepinone scaffolds are of particular importance. abichem.com These structures, which incorporate a ketone functional group within the azepine ring, serve as key intermediates and core frameworks in the synthesis of complex molecules. Azepinones are found in numerous natural products, particularly alkaloids, and are central to many medicinally relevant compounds. abichem.com

The synthesis of azepinone derivatives is an active area of research, with various methods being developed, including photochemical cascade reactions, rhodium-catalyzed C-H functionalization/amidation, and (4+3) cycloadditions. These synthetic strategies aim to provide efficient access to a wide range of substituted azepinones, allowing for the systematic exploration of their structure-activity relationships. The utility of the azepinone framework lies in its capacity for chemical modification, enabling the creation of libraries of compounds for drug discovery and other applications. sigmaaldrich.comabichem.com Fused-azepinone systems, in particular, have emerged as promising scaffolds for targeting a variety of biological targets, including protein kinases. sigmaaldrich.com

Structural Context of 3,7-dimethyl-1,3-dihydro-2H-azepin-2-one within the Azepinone Class

The compound this compound is a specific derivative of the 2H-azepin-2-one core. Its structure is defined by a seven-membered ring containing a nitrogen atom and a carbonyl group at the 2-position, which classifies it as a lactam. The "1,3-dihydro" designation indicates the presence of a single bond between positions 1 (the nitrogen atom) and 7, and between positions 3 and 4. The key features of this specific molecule are the two methyl groups located at positions 3 and 7 of the azepinone ring.

Below is a table summarizing the basic chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 67102-02-7 | |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| SMILES Code | CC1C=CC=C(NC1=O)C |

Structure

3D Structure

Properties

CAS No. |

67102-02-7 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

3,7-dimethyl-1,3-dihydroazepin-2-one |

InChI |

InChI=1S/C8H11NO/c1-6-4-3-5-7(2)9-8(6)10/h3-6H,1-2H3,(H,9,10) |

InChI Key |

RSWQTXPZPPMXQB-UHFFFAOYSA-N |

SMILES |

CC1C=CC=C(NC1=O)C |

Canonical SMILES |

CC1C=CC=C(NC1=O)C |

Other CAS No. |

67102-02-7 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,7 Dimethyl 1,3 Dihydro 2h Azepin 2 One and Its Derivatives

Ring-Expansion Strategies and Cascade Reactions

Ring expansion and cascade reactions represent a powerful approach for constructing the seven-membered azepinone framework from smaller, more readily available ring systems.

The photochemical rearrangement of aryl azides is a well-established method for synthesizing azepine derivatives. beilstein-journals.orgnih.gov The process is initiated by the photolysis of an aryl azide (B81097), which generates a highly reactive singlet aryl nitrene intermediate. nih.govd-nb.info This intermediate undergoes a ring-expansion cascade, proceeding through a 2H-azirine to form a didehydroazepine. beilstein-journals.orgnih.gov In the presence of a nucleophile such as water, this intermediate is trapped to yield the corresponding 3H-azepinone. beilstein-journals.orgd-nb.info For the synthesis of 3,7-dimethyl-1,3-dihydro-2H-azepin-2-one, this strategy would employ an appropriately substituted dimethylphenyl azide as the starting precursor. Despite the utility of this method, traditional approaches often require long reaction times and can suffer from low yields due to poor selectivity and decomposition. beilstein-journals.org

Recent advancements have led to the development of milder, metal-free photochemical methods for azepinone synthesis. researchgate.netnih.gov These approaches avoid the use of high-power ultraviolet light or noble metal catalysts, which are often required in traditional methods. nih.gov One such strategy involves the photochemical generation of a 2-aryloxyaryl nitrene from a 2-aryloxyaryl azide precursor, which then initiates a cascade reaction. researchgate.netnih.gov This cascade includes a [2+1] annulation, ring expansion, and subsequent water addition. nih.gov The reaction can be performed effectively under blue light irradiation with Brønsted acid catalysis. researchgate.netnih.gov A computational study of this process suggests a pathway that involves the stepwise formation of an aziridine (B145994), which then undergoes ring expansion to the seven-membered heterocycle before a final, regioselective addition of water. nih.gov This metal-free photochemical nitrene transfer presents a greener and more efficient route for preparing azepinone derivatives. doaj.org

The limitations of traditional batch photochemical reactions have spurred the adoption of continuous flow techniques in azepinone synthesis. nih.govd-nb.info Continuous flow photoreactors, often constructed from fluorinated ethylene (B1197577) polymer (FEP) tubing, offer significant advantages. d-nb.infonih.gov By minimizing the path length of light according to the Beer-Lambert law, these reactors ensure efficient and uniform irradiation of the reaction mixture. d-nb.info This technology allows for precise control over reaction conditions, such as residence time and temperature, and the continuous removal of products. beilstein-journals.orgnih.gov These factors help to minimize secondary photochemical reactions and can lead to improved yields and selectivities. beilstein-journals.orgd-nb.info Scaling up production is also simplified, as it can be achieved by extending the operation time of the reactor. d-nb.info This method has been successfully applied to a variety of aryl azides, particularly those bearing electron-withdrawing substituents, to produce 3H-azepinones in moderate to good yields. d-nb.inforesearchgate.net

Table 1: Synthesis of 3H-Azepinones via Continuous Flow Photolysis of Aryl Azides

| Entry | Aryl Azide Substrate | Product | Conversion (%) | Yield (%) |

| 1 | 2-Azidobenzonitrile | 2-Oxo-2,3-dihydro-1H-azepine-7-carbonitrile | 78 | 45 |

| 2 | Methyl 2-azidobenzoate | Methyl 7-oxo-6,7-dihydro-1H-azepine-2-carboxylate | >95 | 55 |

| 3 | 2-Azidobenzoic acid | 7-Oxo-6,7-dihydro-1H-azepine-2-carboxylic acid | >95 | 67 |

| 4 | 1-Azido-4-chlorobenzene | 5-Chloro-1,3-dihydro-2H-azepin-2-one | >95 | 51 |

Data sourced from Bou-Hamdan et al., Beilstein J. Org. Chem. 2011, 7, 1124–1129. d-nb.inforesearchgate.net

The Beckmann rearrangement is a classic and versatile method for converting oximes into amides or lactams. wikipedia.orgderpharmachemica.com In the context of azepinone synthesis, a cyclic ketoxime is rearranged to form the corresponding seven-membered lactam. wikipedia.org To produce this compound, the required starting material would be the oxime derivative of a 2,6-dimethylcyclohexanone.

The reaction is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or other reagents like thionyl chloride and phosphorus pentachloride. wikipedia.orgderpharmachemica.com The mechanism involves the conversion of the oxime's hydroxyl group into a good leaving group. masterorganicchemistry.com This is followed by the migration of the alkyl group that is anti-periplanar to the leaving group, resulting in the expansion of the ring and the formation of a nitrilium ion. wikipedia.org Subsequent hydrolysis of this intermediate yields the final lactam product. masterorganicchemistry.com The archetypal industrial application of this reaction is the conversion of cyclohexanone (B45756) oxime to caprolactam, the precursor to Nylon 6. wikipedia.org

While photochemical and Beckmann rearrangements are primary strategies, other transformations can also lead to the azepinone core. Azepinones and their benzannulated analogs, benzazepinones, are important scaffolds in medicinal chemistry, leading to the development of diverse synthetic routes. nih.govresearchgate.net These can include methods based on Friedel-Crafts alkylation, amidation, and various transition-metal-catalyzed cyclizations. researchgate.net Although not strictly a rearrangement, Rh-catalyzed annulations of benzamides with unsaturated aldehydes and ketones represent another modern approach to access these privileged heterocyclic structures. nih.gov

Photochemical Rearrangements of Aryl Azides to Azepinones

Cycloaddition and Annulation Reactions

Cycloaddition reactions provide a convergent and efficient pathway to the azepinone skeleton by combining two smaller fragments. A notable example is the intermolecular Rh(II)-catalyzed formal (4+3)-cycloaddition for the construction of functionalized azepinones. nih.govacs.org

In this methodology, a vinyl ketene (B1206846) serves as a four-atom component (a 1,4-dipolar surrogate), while an α-imino carbene, generated in situ from an N-sulfonyl-1,2,3-triazole, acts as the three-atom component. nih.gov The reaction proceeds under mild conditions and selectively forms the seven-membered azepinone ring over other potential cycloadducts, achieving yields of up to 98%. nih.govacs.org This approach offers a powerful alternative to the more traditional ring-expansion strategies for assembling the azepinone core. nih.gov

Multicomponent Reaction (MCR) Strategies for Azepinone Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. researchgate.netrug.nl They offer a powerful platform for the diversity-oriented synthesis of complex molecules like azepinones from simple precursors. beilstein-journals.orgnih.govnih.gov

Ugi Multicomponent Reaction-Based Synthesis

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. While the primary product is an acyclic α-acylamino amide, strategic placement of additional functional groups within the starting materials allows for subsequent intramolecular cyclizations to generate a vast array of heterocycles. beilstein-journals.orgnih.govbeilstein-journals.org

This strategy has been successfully applied to the synthesis of seven-membered heterocycles. For example, a protocol for synthesizing 2,3-dihydrobenzo[f] beilstein-journals.orgbeilstein-journals.orgoxazepin-3-ones couples an Ugi reaction with an intramolecular Mitsunobu substitution. beilstein-journals.orgnih.govbeilstein-journals.org In this sequence, the Ugi reaction assembles a linear precursor, which then undergoes cyclization to form the seven-membered ring. This approach highlights the versatility of the Ugi reaction in constructing complex scaffolds related to the azepinone core. beilstein-journals.orgnih.govnih.gov

Below is a table summarizing the components and outcomes of a representative Ugi-based synthesis of a seven-membered heterocyclic scaffold.

| Amine Component | Acid Component | Aldehyde Component | Isocyanide Component | Post-MCR Cyclization | Final Product |

| ortho-(Benzyloxy)benzylamine | Glycolic acid | Various aldehydes | Various isocyanides | Hydrogenolysis & Mitsunobu | Dihydrobenzoxazepinones |

Sonogashira Coupling and Subsequent Intramolecular Cyclizations

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a robust method for forming carbon-carbon bonds. wikipedia.orglibretexts.org This reaction can be integrated into a tandem sequence where the initial coupling is followed by an intramolecular cyclization to construct heterocyclic rings.

Radical-Mediated Tandem Cyclizations for Seven-Membered Heterocycles

Radical cyclizations offer a distinct approach to ring formation, often proceeding under mild conditions with high functional group tolerance. wikipedia.org Tandem or cascade radical cyclizations are particularly efficient, enabling the construction of complex polycyclic systems in a single step from a linear precursor.

The formation of seven-membered rings via radical cyclization, specifically through a 7-endo cyclization, can be challenging but is achievable under the right conditions. A notable example is the titanocene(III)-catalyzed 7-endo-dig and 7-endo-trig cyclizations used for the synthesis of terpenoids containing cycloheptane (B1346806) rings. acs.org This demonstrates that with appropriate catalytic systems, the kinetic and thermodynamic barriers to the formation of seven-membered rings via radical pathways can be overcome. acs.orgresearchgate.net This principle can be extended to the synthesis of seven-membered heterocycles, including azepinones, by designing substrates where a nitrogen-containing moiety is incorporated into the cyclizing radical intermediate.

Organocatalytic Bicyclization of Yne-Allenone Esters with Nitrones

A novel and stereoselective method for constructing azepine-containing bridged scaffolds involves the organocatalytic bicyclization of yne-allenone esters with nitrones. ccspublishing.org.cn This cascade reaction, catalyzed by quinine, leads to the formation of complex, three-dimensional tricyclic bridged-fused benzo[d]azepines. ccspublishing.org.cn The reaction proceeds with moderate to good yields and complete diastereoselectivity, highlighting the power of organocatalysis in controlling complex stereochemical outcomes. ccspublishing.org.cn This transformation involves a double annulation cascade with the scission and recombination of the N-O bond of the nitrone, demonstrating a sophisticated approach to building the azepine core within a polycyclic framework. ccspublishing.org.cnscispace.com

Metal-Catalyzed Synthetic Routes

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective pathways for the construction of complex molecular architectures. abcr.comsemanticscholar.org Various metal-catalyzed reactions have been developed for the synthesis of seven-membered azacycles.

One effective strategy involves the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines. This method provides selective access to trifluoromethyl-substituted azepin-2-carboxylates. nih.gov The reaction combines an intermolecular amine addition with an intramolecular cyclization in a single catalytic process. nih.gov

The table below summarizes the scope of this Cu(I)-catalyzed reaction.

| Allenyne Substrate | Amine | Catalyst | Solvent | Temperature | Yield |

| Functionalized Allenyne | Aniline | Cu(I) (10 mol%) | Dioxane | 70 °C | Good |

| Functionalized Allenyne | Substituted Anilines | Cu(I) (10 mol%) | Dioxane | 70 °C | Moderate to Good |

| Functionalized Allenyne | Morpholine | Cu(I) (10 mol%) | Dioxane | 70 °C | Moderate to Good |

| Functionalized Allenyne | Piperidine | Cu(I) (10 mol%) | Dioxane | 70 °C | Moderate to Good |

Palladium catalysis has also been extensively used. For example, palladium-catalyzed oxidative cyclization of diarylamines is a key step in the synthesis of various carbazole (B46965) alkaloids, demonstrating the power of this approach in forming nitrogen-containing rings, albeit not seven-membered ones in this specific case. researchgate.net The principles of metal-catalyzed C-H activation and cross-coupling reactions are broadly applicable and represent a fertile ground for developing new routes to azepinone derivatives. semanticscholar.org

Transition Metal-Catalyzed Cyclizations and Functionalizations

Transition metals such as palladium, rhodium, gold, and copper have become indispensable tools in the synthesis of azepinones. researchgate.net These metals catalyze a diverse array of transformations, including cyclizations and functionalizations, that can build the seven-membered ring system with high efficiency. Key strategies include the rearrangement of molecular skeletons, the formation of new bonds through the insertion of reactive intermediates, and the direct activation of otherwise inert C-H bonds.

Cycloisomerization reactions are powerful, atom-economical transformations that rearrange a linear substrate into a cyclic product without the loss of any atoms. Gold and platinum catalysts are particularly adept at mediating such reactions by activating carbon-carbon multiple bonds. rsc.orgelsevierpure.com

A notable example is the gold-catalyzed cycloisomerization of alkynylcyclopropanecarboxylic acid derivatives, which provides a regioselective route to azepinones. rsc.org In this process, a cationic gold(I) catalyst activates the alkyne, making it susceptible to nucleophilic attack by the amide nitrogen. This initial cyclization is followed by a cascade process involving the ring-opening of the cyclopropane (B1198618), which ultimately expands the ring to form the seven-membered azepinone core. The reaction requires both donor and acceptor groups on the cyclopropane ring to facilitate this cascade. rsc.org To synthesize the target molecule, this compound, a hypothetical precursor such as N-(2-ethynyl-1,3-dimethylcyclopropyl)acetamide could be envisioned to undergo a similar transformation.

Table 1: Examples of Gold-Catalyzed Cycloisomerization for Azepinone Synthesis

| Starting Material | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| N-(2-phenylethynyl-1-phenylcyclopropyl)acetamide | Ph3PAuCl / AgSbF6 | Dichloromethane | 85 | rsc.org |

| N-(2-hexynyl-1-phenylcyclopropyl)benzamide | IPrAuCl / AgOTf | Dichloroethane | 78 | rsc.org |

| N-(2-ethynyl-1-p-tolylcyclopropyl)acetamide | (JohnPhos)AuCl / AgBF4 | Dichloromethane | 82 | rsc.org |

This table presents representative data for the synthesis of various azepinone derivatives via gold-catalyzed cycloisomerization.

Metal carbenoids, typically generated from diazo compounds in the presence of rhodium(II) or copper(I) catalysts, are highly reactive intermediates capable of undergoing intramolecular C–H insertion to form new C-C bonds and construct cyclic systems. u-tokyo.ac.jpsnnu.edu.cn This strategy offers a direct method for forming the azepinone ring from an appropriately substituted acyclic diazo amide precursor.

The general mechanism involves the reaction of a diazo compound with a metal catalyst (e.g., Rh2(OAc)4) to extrude dinitrogen gas and form a metal carbenoid intermediate. u-tokyo.ac.jp This electrophilic species can then insert into a C-H bond at a sterically and electronically favorable position. For the synthesis of a 1,3-dihydro-2H-azepin-2-one ring, an intramolecular 1,6-C-H insertion is required. The regioselectivity of the insertion can be controlled by the catalyst and the substitution pattern of the substrate. illinois.edu For instance, a precursor like (E)-N,4-dimethyl-2-diazo-N-(pent-3-en-1-yl)acetamide could theoretically undergo a Rh(II)-catalyzed C-H insertion to yield a derivative of the target structure.

Another related pathway involves the Rh(II)-catalyzed reaction of dienyltriazoles, which generate an α-imino Rh(II)-carbenoid. This intermediate can undergo an intramolecular cyclopropanation, followed by a 1-aza-Cope rearrangement to furnish fused dihydroazepine derivatives in high yields. nih.gov

Table 2: Rhodium-Catalyzed Intramolecular C-H Insertion Reactions

| Diazo Precursor | Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| N-benzyl-2-diazo-N-(3-phenylpropyl)acetamide | Rh2(OAc)4 | Azepan-2-one | 75 | illinois.edu |

| Methyl 2-diazo-6-(phenylamino)hexanoate | Rh2(esp)2 | Piperidine | 91 | illinois.edu |

| N-allyl-2-diazo-N-(2-phenylethyl)acetamide | Rh2(oct)4 | Azepinone derivative | 68 | nih.gov |

This table provides examples of rhodium-catalyzed C-H insertion reactions leading to N-heterocycles.

Direct C–H activation is a highly desirable synthetic strategy that avoids the need for pre-functionalized starting materials, thereby increasing step- and atom-economy. nih.gov Palladium and rhodium are the most common catalysts for these transformations, which typically proceed with the aid of a directing group to ensure regioselectivity. nih.gov

In the context of azepinone synthesis, a common approach involves the intramolecular annulation of a substrate containing a directing group (such as a pyridine (B92270) or amide) that positions the metal catalyst in proximity to the C-H bond to be activated. Following C-H activation and the formation of a metallacyclic intermediate, subsequent reaction steps lead to the final cyclized product. researchgate.net For example, palladium-catalyzed reactions have been developed for the synthesis of 5-aryl-1,4-benzodiazepin-2-ones, where a native α-amino acid derivative directs a benzylic C–H bond arylation/oxidation cascade. rsc.org This demonstrates the power of C-H functionalization in constructing complex, fused azepinone systems.

Table 3: Palladium-Catalyzed Directing Group-Assisted C-H Functionalization

| Substrate | Directing Group | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenylpyridine | Pyridine | Pd(OAc)2 | Acetoxylated Phenylpyridine | 85 | nih.gov |

| N-(o-tolyl)pivalamide | Pivalamide | Pd(OAc)2 | Benzofused Lactam | 70 | nih.gov |

| N-TFA-amino acid deriv. | Amino Acid | Pd(OAc)2 | 1,4-Benzodiazepin-2-one | 65 | rsc.org |

This table showcases examples of Pd-catalyzed C-H activation directed by various functional groups.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig N-arylation, are fundamental methods for forming C-N bonds. acs.org These reactions are widely used to construct N-aryl heterocycles, including azepinones. The intramolecular variant of this reaction is a powerful tool for ring closure.

In a typical intramolecular Buchwald-Hartwig amination, a precursor containing both an amide and an aryl halide is cyclized in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.net This strategy is highly effective for synthesizing benzofused azepinones. Similarly, other palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be employed intramolecularly to form the seven-membered ring from suitable alkenyl halide precursors. These methods have proven versatile for creating a wide range of fused azepinone derivatives. researchgate.net

Table 4: Intramolecular Palladium-Catalyzed Cyclizations to Form Azepinones

| Reaction Type | Substrate | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Arylation | N-(2-bromobenzyl)propionamide | Pd2(dba)3 / Xantphos | Dihydro-isoquinolinone | 92 | acs.org |

| N-Arylation | N-(2-bromophenyl)-3-butenamide | Pd(OAc)2 / BINAP | Benzofused Azepinone | 76 | researchgate.net |

| Heck Coupling | N-allyl-2-iodobenzamide | Pd(OAc)2 / PPh3 | Dihydro-benzazepinone | 81 | researchgate.net |

This table illustrates the application of intramolecular Pd-catalyzed reactions in the synthesis of N-heterocycles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Azepine Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is renowned for its high efficiency, selectivity, and broad functional group tolerance in forming 1,4-disubstituted 1,2,3-triazoles. nih.gov While CuAAC does not directly form the azepine ring, its utility in this context lies in its power as a ligation tool for assembling complex molecular architectures that may contain or lead to an azepine moiety. For example, an azide-functionalized precursor could be coupled with an alkyne-containing fragment to build a larger molecule, which could then undergo a separate, subsequent cyclization to form the azepinone ring.

Beyond CuAAC, copper(I) catalysts are also effective in mediating other types of cyclizations. For instance, a Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes with various amines has been developed to produce functionalized azepines. mdpi.com This reaction proceeds via an intermolecular addition of the amine to the allene, followed by an intramolecular cyclization to construct the seven-membered ring, showcasing the versatility of copper catalysis in synthesizing these heterocyclic systems. mdpi.com

Table 5: Copper-Catalyzed Reactions for N-Heterocycle Synthesis

| Reaction Type | Substrates | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tandem Amination/Cyclization | Allenyne + Aniline | Cu(OTf)2 | Trifluoromethylated Azepine | 65 | mdpi.com |

| CuAAC | Benzyl Azide + Phenylacetylene | CuSO4 / Na-Ascorbate | 1-benzyl-4-phenyl-1H-1,2,3-triazole | 95 | nih.gov |

| Intramolecular Cyclization | 2-Aza-hepta-2,4-dien-6-ynyl Anion | CuCl | Azepine Derivative | 72 | mdpi.com |

This table presents examples of copper-catalyzed reactions relevant to the synthesis of nitrogen-containing heterocycles.

Gold(I)-Catalyzed Cascade Reactions in Aza-Heterocycle Construction

Homogeneous gold(I) catalysis has emerged as a remarkably powerful tool for triggering complex cascade reactions, particularly through the activation of alkynes. nih.gov The strong π-philicity of cationic gold(I) complexes renders alkynes highly electrophilic, initiating a sequence of intramolecular events that can rapidly build molecular complexity. nih.gov

Several gold-catalyzed cascade strategies have been successfully applied to the synthesis of azepinones and related aza-heterocycles. nih.gov One elegant approach involves an intramolecular hydroamination/cycloisomerization cascade. In this reaction, a gold catalyst activates an alkyne moiety within a molecule that also contains a tethered amine or amide. The nitrogen nucleophile attacks the activated alkyne, and the resulting intermediate undergoes further cyclization and rearrangement steps to yield polycyclic N-heterocyclic scaffolds. sci-hub.se These reactions often proceed with high stereoselectivity and allow for the construction of multiple rings and stereocenters in a single step. For example, this strategy has been employed in the total synthesis of alkaloids like (±)-seco-antofine and (±)-septicine, highlighting its efficacy in natural product synthesis. nih.gov

Table 6: Gold(I)-Catalyzed Cascade Reactions for Heterocycle Synthesis

| Reaction Type | Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydroamination/Cycloisomerization | Ugi adduct with alkyne | IPrAuCl / AgOTf | 1,6-annulated 2-pyridone | 85 | sci-hub.se |

| Cycloisomerization | Alkynylcyclopropanecarboxamide | Ph3PAuCl / AgSbF6 | Azepinone | 85 | rsc.org |

| Domino Cyclization/Fragmentation | 1,6-enyne with pendant nucleophile | (PPh3)AuCl / AgOTf | Fused Furopyran | 75 | nih.gov |

This table provides examples of the diverse heterocyclic structures accessible through gold(I)-catalyzed cascade reactions.

Green Chemistry Principles and Sustainable Approaches in Azepinone Synthesis

The integration of green chemistry principles into the synthesis of azepinones is crucial for developing environmentally benign and efficient processes. These approaches aim to minimize waste, reduce energy consumption, and utilize safer chemicals.

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. mdpi.com An ideal reaction incorporates all atoms from the starting materials into the final product, resulting in 100% atom economy. researchgate.net For instance, certain cycloaddition reactions employed in the synthesis of azepine cores exhibit high atom economy, as all atoms of the reactants are incorporated into the cyclic product. nih.gov

The use of alternative energy sources and catalyst-free reactions represents another significant green approach. Photochemical methods, for example, can provide a mild and metal-free route to azepinone derivatives. nih.govresearchgate.netaalto.fi These reactions often proceed at room temperature, reducing the energy demands of the synthesis. nih.govresearchgate.net A notable example is a metal-free, visible light-mediated cascade reaction for preparing azepinone derivatives. nih.gov Furthermore, catalyst-free cascade cyclizations in green solvents like ethanol (B145695) have been developed for the synthesis of azepino[4,3,2-cd]indoles, showcasing a redox-neutral and operationally simple method.

The choice of solvents and reaction media is another cornerstone of green synthetic chemistry. The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. While many organic reactions face solubility challenges in water, its application in azepine synthesis, such as in reagentless Pictet-Spengler reactions, has been reported to be highly atom-economic with water being the only byproduct.

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods. mdpi.com Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity, which can simplify synthetic routes and reduce the need for protecting groups. mdpi.com In the context of azepine-related structures, biocatalytic retrosynthesis has highlighted the utility of imine reductases (IREDs) and ω-transaminases (ω-TAs) for establishing key stereocenters in dibenz[c,e]azepines. nih.gov

The utilization of renewable feedstocks is a forward-looking strategy to reduce reliance on petrochemicals. Terpenes, which are abundant and naturally occurring compounds, represent a valuable chiral pool for the synthesis of complex molecules. nih.govnih.gov The inherent chirality of terpenes can be exploited in the synthesis of enantiomerically pure azepinone precursors. nih.gov While direct applications of terpenes in the synthesis of this compound are still emerging, the principles of using such renewable resources are central to the future of sustainable chemical synthesis.

| Green Chemistry Principle | Application in Azepinone Synthesis | Research Findings |

| Atom Economy | Cycloaddition and rearrangement reactions for core structure formation. | High atom economy is achieved in pericyclic reactions where all reactant atoms are incorporated into the product. nih.gov |

| Alternative Energy & Catalysts | Photochemical reactions, microwave-assisted synthesis, and catalyst-free methods. | Metal-free photochemical cascade reactions provide a mild route to azepinones. nih.govresearchgate.net Catalyst-free cyclizations in ethanol offer a green and operationally simple approach. |

| Safer Solvents | Use of water or other environmentally benign solvents like ethanol. | Water has been successfully used as a solvent in some azepine syntheses, leading to high atom economy. |

| Biocatalysis | Enzymatic reactions for stereoselective transformations. | Imine reductases and ω-transaminases have been employed for the enantioselective synthesis of dibenz[c,e]azepine precursors. nih.gov |

| Renewable Feedstocks | Utilization of terpenes and other natural products as starting materials. | The chiral pool of terpenes provides enantiomerically pure building blocks for complex molecule synthesis. nih.gov |

Stereoselective and Enantioselective Synthesis Strategies for Chiral Azepinones

The synthesis of chiral azepinones with specific stereochemistry is of paramount importance, as the biological activity of these compounds is often dependent on their three-dimensional structure. Several strategies have been developed to achieve high levels of stereocontrol.

One effective approach is asymmetric catalysis , which employs a chiral catalyst to induce enantioselectivity in a reaction. bohrium.com Organocatalysis has emerged as a powerful tool in this regard. For instance, an organocatalytic enantioselective method has been developed for the preparation of polychiral molecules bearing fused azepine rings with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (up to 97% ee). nih.gov This method utilizes a vinylidene ortho-quinone methide (VQM)-mediated intramolecular electrophilic aromatic substitution. nih.gov Copper-catalyzed asymmetric intramolecular reductive or borylative cyclizations have also been successfully applied to the synthesis of dibenzo[b,d]azepines, yielding products with high diastereo- and enantioselectivities. nih.govresearchgate.netrsc.orgus.es

The use of the chiral pool is another fundamental strategy in asymmetric synthesis. wikipedia.orgmdpi.comuvic.ca This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or terpenes, as starting materials. wikipedia.orgmdpi.com The inherent chirality of these starting materials is then transferred to the target azepinone structure. While this method is effective, its applicability depends on the availability of a suitable chiral starting material that is structurally related to the target molecule.

Substrate-controlled asymmetric induction is a powerful strategy where the stereochemistry of the reaction is dictated by a chiral center already present in the substrate. This approach is particularly useful in the synthesis of complex natural products containing the azepinone scaffold.

Biocatalytic methods are also highly effective for the enantioselective synthesis of chiral azepinones. Enzymes, with their inherent chirality, can catalyze reactions with exceptional levels of stereocontrol. For example, imine reductases (IREDs) have been used for the synthesis of both (R)- and (S)-5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine with excellent enantioselectivity through the reduction of the corresponding imine. nih.gov

| Strategy | Description | Example Application |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Organocatalytic synthesis of fused azepines with up to 97% ee. nih.gov Copper-catalyzed synthesis of dibenzo[b,d]azepines with >20:1 dr and up to 99% ee. nih.govresearchgate.netrsc.orgus.es |

| Chiral Pool Synthesis | Utilization of enantiomerically pure natural products as starting materials. | Synthesis of complex molecules using chiral terpenes or amino acids as precursors. wikipedia.orgmdpi.comuvic.ca |

| Substrate-Controlled Induction | A chiral center within the substrate directs the stereochemical outcome of a reaction. | Widely used in the total synthesis of natural products containing chiral azepinone cores. |

| Biocatalysis | Employment of enzymes to achieve high stereoselectivity. | Imine reductases used for the enantioselective synthesis of dibenz[c,e]azepines. nih.gov |

Synthesis of Annulated and Fused Azepinone Systems

The fusion of the azepinone ring to other heterocyclic systems gives rise to annulated and fused structures with diverse and often enhanced biological activities. The development of synthetic routes to these complex molecules is an active area of research.

Pyridopyrimidine moieties are common in pharmacologically active molecules. Their fusion with an azepinone ring system can lead to novel compounds with interesting biological profiles. A convenient and efficient catalytic approach for the annulation of a pyridopyrimidine nucleus with an azepinone nucleus has been developed. This method allows for the selective construction of pyridopyrimido-annulated azepinones from readily available starting materials.

Benzo[d]azepinones represent an important class of fused azepinones. Synthetic routes to these compounds often involve intramolecular cyclization reactions. For example, a non-regioselective Schmidt reaction can be used to convert 7-bromo-3,4-dihydronaphthalen-2(1H)-one into 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one. nih.gov Palladium-catalyzed N-arylation can then be used to introduce aryl groups onto the lactam moiety. nih.gov Another approach involves the palladium-catalyzed regioselective 7-endo-dig cyclization of 2-(1-alkynyl)phenylacetamide. researchgate.net

Indole-fused azepine derivatives are another significant class of fused systems. A photoredox-catalyzed cascade cyclization reaction of N-indolyl phenylacrylamides with aroyl chlorides has been developed to synthesize nih.govdocumentsdelivered.comdiazepino[1,7-a]indol-6(7H)-one derivatives. unimi.itresearchgate.net This reaction proceeds via a cascade radical addition to the double bond followed by intramolecular cyclization at the C2 position of the indole (B1671886) ring, affording two diastereomeric indole-fused 1,4-diazepinones. unimi.itresearchgate.net Photocatalyzed addition of a phenacyl radical to 2-(3-methyl-1H-indol-1-yl)aniline followed by cyclodehydration is another route to indole-fused benzodiazepines. rsc.org

| Fused System | Synthetic Approach | Key Features |

| Pyridopyrimido-annulated Azepinones | Catalytic annulation of pyridopyrimidine and azepinone nuclei. | Selective, efficient, and utilizes readily available starting materials. |

| Benzo[d]azepinones | Schmidt reaction of tetralones followed by N-arylation. nih.gov | Provides a route to substituted benzo[d]azepinones. nih.gov |

| Pd-catalyzed 7-endo-dig cyclization. researchgate.net | Regioselective formation of the seven-membered ring. researchgate.net | |

| Indole-fused Azepines | Photoredox-catalyzed cascade cyclization. unimi.itresearchgate.net | Forms two diastereomers with axial chirality. unimi.itresearchgate.net |

| Photocatalyzed radical addition and cyclodehydration. rsc.org | A cascade reaction leading to indole-fused benzodiazepines. rsc.org |

Reaction Mechanisms and Reactivity Patterns of 3,7 Dimethyl 1,3 Dihydro 2h Azepin 2 One and Analogues

Mechanistic Investigations of Azepinone Ring-Expansion Pathways

The formation of the seven-membered azepinone ring often proceeds through complex rearrangement and ring-expansion pathways. Computational and experimental studies have shed light on the intermediates and transition states involved in these transformations.

A prominent pathway for the synthesis of azepinone derivatives involves a cascade reaction that begins with the formation of an aziridine (B145994) intermediate. iwaponline.comnist.gov This process can be initiated photochemically from precursors like 2-aryloxyaryl azides, which generate a reactive nitrene intermediate. iwaponline.comnist.gov The nitrene then undergoes a [2+1] annulation to form a strained three-membered aziridine ring. iwaponline.com

This aziridine is not typically isolated but serves as a transient intermediate that readily undergoes ring expansion to form the more stable seven-membered azepinone heterocycle. iwaponline.com This stepwise mechanism, involving aziridine formation followed by expansion, is a versatile strategy for constructing the azepine core. usm.edu The ring-opening of the aziridine can be facilitated by various reagents and catalysts, leading to the final azepinone structure. kisti.re.krresearchgate.net The reactivity of the aziridine ring is central to this process, as the relief of ring strain provides a thermodynamic driving force for the expansion. ontosight.ai

Table 1: Key Steps in Azepinone Formation via Aziridine Intermediate

| Step | Description | Key Intermediates |

| 1. Nitrene Generation | Photochemical or thermal decomposition of a precursor (e.g., aryl azide) to form a highly reactive nitrene. | Aryl Nitrene |

| 2. Aziridination | The nitrene undergoes a [2+1] cycloaddition with a double bond to form a three-membered aziridine ring. | Aziridine |

| 3. Ring Expansion | The strained aziridine ring opens and rearranges to form the seven-membered azepinone ring. | Azepinone |

An alternative mechanistic pathway involves the formation of highly reactive didehydroazepine intermediates. These species are involved in the photochemical decomposition of aryl azides. researchgate.net The ring expansion of the initially formed singlet arylnitrene can lead to a didehydroazepine isomer. researchgate.net

These intermediates are typically short-lived and are captured by nucleophiles present in the reaction mixture. For instance, in the presence of tetracyanoethylene (B109619) (TCNE), the didehydroazepine intermediate can be trapped to form a stable spiroazepine adduct. researchgate.net This competitive trapping provides definitive evidence for the existence of the didehydroazepine intermediate during the photolysis of an aryl azide (B81097). researchgate.net In the absence of other trapping agents, nucleophiles like water can add to the didehydroazepine to yield 3H-azepinone derivatives. researchgate.net The study of such trapping experiments is crucial for elucidating the complex reaction cascades in azepinone synthesis. sciencemadness.org

The presence of water and acid catalysts can significantly influence the outcome of azepinone-forming rearrangements. Water can act as a nucleophile, adding to intermediates in a regioselective manner to yield the final azepinone product. iwaponline.com

Brønsted acids, such as p-toluenesulfonic acid (TsOH), have been shown to catalyze and accelerate these rearrangement processes. iwaponline.com Computational studies indicate that the acid can protonate intermediates, lowering the activation energy barriers for key steps like hydrolysis and ring-opening. nist.gov This catalysis not only increases the reaction rate and yield but can also control the regio- and stereoselectivity of the final product. iwaponline.comvaisala.com The strategic use of Brønsted acids is therefore a powerful tool for directing the complex rearrangement pathways toward the desired azepinone isomer. iwaponline.comlibretexts.org

General Reactivity Profiles of the 2H-Azepin-2-one Ring System

The 2H-azepin-2-one ring system, containing both amide and alkene functionalities, exhibits a diverse reactivity profile. Its reactions are characteristic of these functional groups, including oxidation and reduction, which allow for the synthesis of a wide range of derivatives.

The oxidation of the azepinone ring can lead to various products, depending on the reagents and reaction conditions. While specific studies on the controlled oxidation of unsaturated 2H-azepin-2-ones to oxo derivatives are not extensively detailed in the cited literature, the reactivity of the saturated analogue, hexahydro-2H-azepin-2-one (ε-caprolactam), provides insight into the potential oxidative pathways.

ε-Caprolactam can undergo oxidation under aggressive conditions, such as wet oxidation or electrocatalytic oxidation, which typically leads to ring-opening and degradation into smaller molecules like carboxylic acids. iwaponline.comresearchgate.netresearchgate.net During thermally initiated autoxidation, the primary product formed is caprolactam hydroperoxide. kisti.re.kr More controlled oxidation could potentially target the α-carbon to the nitrogen or the carbons within the ring to form additional oxo or hydroxyl derivatives. For instance, the oxidation of other N-acyl amino acid derivatives can occur at the α-C–H bond. rsc.org The synthesis of related dibenzazepin-11-ones has been achieved through oxidative cyclization methods. researchgate.net

Table 2: Potential Oxidation Reactions of the Azepinone Ring

| Reaction Type | Reagent/Condition | Potential Product(s) |

| Hydroperoxidation | Thermal autoxidation | Hydroperoxide derivatives |

| α-Oxidation | Specific oxidizing agents | α-Oxo or α-hydroxy azepinones |

| Ring Cleavage | Strong oxidants (e.g., wet oxidation) | Dicarboxylic acids, amino acids |

The 2H-azepin-2-one ring contains two main sites susceptible to reduction: the carbon-carbon double bond and the amide carbonyl group.

Catalytic hydrogenation, using reagents like hydrogen gas with a metal catalyst (e.g., platinum, palladium, or nickel), is a standard method for the reduction of alkenes to alkanes. youtube.com Applying this to an unsaturated 2H-azepin-2-one would be expected to reduce the double bond, yielding the corresponding saturated azepinone, hexahydro-2H-azepin-2-one (caprolactam).

The amide carbonyl group is more resistant to reduction than ketones or aldehydes. wikipedia.org However, it can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically reduces the carbonyl group completely to a methylene (B1212753) group (CH₂), which would convert an azepinone into the corresponding cyclic amine, azepane. sciencemadness.orglibretexts.org Alternatively, under different conditions, the carbonyl could be reduced to a hydroxyl group, forming a hydroxylated azepane derivative. usm.edu

Table 3: Potential Reduction Products of 2H-Azepin-2-one

| Functional Group | Reagent/Condition | Product |

| C=C Double Bond | H₂, Pd/C (Catalytic Hydrogenation) | Saturated Azepinone (Hexahydro-2H-azepin-2-one) |

| C=O Carbonyl | LiAlH₄ | Azepane (complete reduction) |

| C=O Carbonyl | Milder reducing agents | Hydroxy-azepane |

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 3,7-dimethyl-1,3-dihydro-2H-azepin-2-one ring system towards substitution reactions is governed by the interplay of its structural and electronic features. The molecule contains a conjugated diene system incorporated within a seven-membered lactam (cyclic amide) ring. This structure results in a complex reactivity profile that is distinct from simple alkenes or aromatic compounds.

Electrophilic Substitution: Generally, the characteristic reaction of aromatic compounds is electrophilic aromatic substitution. researchgate.net However, the azepinone ring is not truly aromatic and possesses significant anti-aromatic character, which influences its reaction pathways. nih.gov The presence of the electron-withdrawing carbonyl group in the lactam ring deactivates the conjugated π-system towards electrophilic attack. This deactivation makes classical electrophilic substitution reactions, where an electrophile replaces an atom (usually hydrogen) on the ring, less favorable compared to electron-rich aromatic systems. nih.gov While the methyl groups at the C-3 and C-7 positions are weakly electron-donating, their activating effect is generally insufficient to overcome the strong deactivating effect of the amide carbonyl. Therefore, harsh reaction conditions would likely be required for electrophilic substitution, potentially leading to decomposition or side reactions rather than clean substitution.

Nucleophilic Substitution: Nucleophilic substitution reactions on the azepinone ring are more plausible, particularly through mechanisms like nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present on the ring. shd-pub.org.rs In this type of reaction, a nucleophile attacks an electron-poor ring, leading to the displacement of a leaving group. byjus.comkhanacademy.org The electron-deficient nature of the conjugated system, enhanced by the carbonyl group, makes the ring carbons susceptible to attack by strong nucleophiles. For instance, the photochemical synthesis of azepinones often involves the trapping of a didehydroazepine intermediate by a nucleophile, such as water or an amine, in an addition-type reaction that leads to the final product. nih.govd-nb.info This highlights the susceptibility of the azepine core to nucleophilic attack as a key step in its formation and potential functionalization.

Intramolecular Rearrangements and Cyclization Mechanisms

The formation of the azepinone skeleton itself is a product of significant intramolecular rearrangement and cyclization. researchgate.net The most common and well-studied pathway to azepinones is the photochemical or thermal rearrangement of aryl azides. researchgate.net This process is a cascade of intramolecular reactions that transforms a six-membered aromatic ring into a seven-membered heterocyclic ring.

The key steps of this transformation are:

Nitrene Formation: The process begins with the extrusion of molecular nitrogen (N₂) from an aryl azide precursor, typically initiated by photolysis, to form a highly reactive aryl nitrene intermediate. nih.govwikipedia.org

Ring Expansion: The singlet aryl nitrene undergoes a complex intramolecular rearrangement. nih.gov This is believed to proceed through a highly strained bicyclic azirine intermediate, which then rearranges to a seven-membered cumulene known as a didehydroazepine. nih.govbeilstein-journals.org

Nucleophilic Trapping/Isomerization: The didehydroazepine intermediate is extremely reactive and is trapped by a nucleophile present in the reaction medium (e.g., water, alcohols, or amines) to yield a substituted 1H-azepine. d-nb.infotib.eu In the presence of water, this initially formed azepine can tautomerize to the more stable azepinone product. researchgate.net

This entire sequence represents a profound skeletal rearrangement, expanding the original six-membered benzene (B151609) ring of the precursor into the seven-membered azepinone ring. researchgate.net Other synthetic strategies for azepine derivatives can also involve intramolecular cyclization, such as the Brønsted acid-assisted cyclization of unsaturated tryptamides or transition-metal-catalyzed annulation reactions. nih.govthieme-connect.denih.gov

Substituent Effects on Reactivity: Focus on Methyl Groups at C-3 and C-7

The presence of methyl groups at the C-3 and C-7 positions of the 1,3-dihydro-2H-azepin-2-one ring has a notable influence on the molecule's stability and reactivity due to both electronic and steric effects.

Electronic Effects: Methyl groups are known to be weakly electron-donating through induction and hyperconjugation. This electron-donating nature increases the electron density in the π-system of the azepinone ring. While this effect is modest, it can influence the molecule's reactivity towards electrophiles and nucleophiles. Compared to an unsubstituted azepinone, the increased electron density might slightly enhance reactivity towards electrophiles and decrease reactivity towards nucleophiles. However, these electronic effects are often secondary to the dominant influence of the electron-withdrawing amide group within the ring. nih.gov

Steric Effects: Perhaps more significantly, methyl groups exert steric hindrance, which is the influence on reaction rates and molecular shape due to the physical bulk of a substituent. rsc.orgwikipedia.org The methyl groups at C-3 and C-7 can physically block the approach of incoming reagents to certain faces or positions of the molecule. This steric hindrance can dictate the regioselectivity and stereoselectivity of reactions. For example, in cycloaddition reactions, substitution at certain positions of an azepine ring can sterically retard dimerization. nih.gov Similarly, the approach of a nucleophile or an electrophile to the nearby double bonds or the carbonyl group could be influenced by the spatial orientation of the C-3 and C-7 methyl groups, potentially favoring attack from the less hindered face of the molecule. mdpi.com

Photochemical Reactivity of Azide Precursors and Nitrene Intermediates

The synthesis of azepinones, including dimethyl-substituted analogues, is fundamentally linked to the photochemical reactivity of aryl azide precursors and the subsequent chemistry of nitrene intermediates. researchgate.nettib.eu This photochemical pathway is a powerful method for ring expansion and the creation of the seven-membered azepinone core. researchgate.netnih.govnih.gov

The process is initiated by the photolysis of an appropriately substituted aryl azide (e.g., a dimethylphenyl azide). d-nb.info Irradiation with UV or visible light provides the energy to break the N-N₂ bond, leading to the extrusion of nitrogen gas and the formation of a highly reactive aryl nitrene. wikipedia.orgvapourtec.comegyankosh.ac.in

Aryl nitrenes can exist in two electronic spin states: a singlet state and a triplet state. amazonaws.com

Singlet Nitrene: This is typically the initial state formed upon photolysis from a diamagnetic azide precursor. wikipedia.org It is characterized by having paired electrons and is highly reactive in concerted intramolecular reactions. The crucial ring-expansion step that leads to the azepinone skeleton is a reaction of the singlet nitrene. nih.govbeilstein-journals.org

Triplet Nitrene: The singlet nitrene can undergo intersystem crossing (ISC) to the more stable triplet state, which has two unpaired electrons and behaves like a diradical. nih.gov Triplet nitrenes are less likely to undergo the desired ring expansion and may instead participate in other reactions like dimerization or hydrogen abstraction from the solvent. beilstein-journals.org

The key to a successful azepinone synthesis is to have the singlet nitrene undergo intramolecular rearrangement faster than it crosses to the triplet state or reacts via other pathways. nih.gov The singlet nitrene attacks the aromatic ring to form a bicyclic azirine, which rapidly opens to the seven-membered didehydroazepine. nih.govresearchgate.net This highly electrophilic intermediate is then trapped by a nucleophile to form the final product. manchester.ac.uk The efficiency and outcome of the reaction can be finely tuned by controlling reaction conditions such as solvent, temperature, and irradiation time. d-nb.infovapourtec.com

| Intermediate | Key Characteristics | Role in Azepinone Synthesis |

| Aryl Azide | Photolabile precursor containing the -N₃ group. | Starting material that generates the nitrene upon photolysis. |

| Singlet Aryl Nitrene | Highly reactive, electron-deficient species with paired non-bonding electrons. | The key intermediate that undergoes intramolecular ring expansion. |

| Triplet Aryl Nitrene | More stable diradical state of the nitrene. | A competing intermediate that can lead to undesired side products (e.g., azo dimers). |

| Bicyclic Azirine | Strained, three-membered ring fused to the original aromatic system. | A transient intermediate formed from the cyclization of the singlet nitrene. |

| Didehydroazepine | A seven-membered ring containing a highly reactive cumulene system. | The ring-expanded intermediate that is trapped by nucleophiles. |

Advanced Spectroscopic and Structural Characterization Techniques for 2h Azepin 2 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number of different types of protons and their arrangement in a molecule. In the ¹H NMR spectrum of 3,7-dimethyl-1,3-dihydro-2H-azepin-2-one, distinct signals would be expected for the methyl groups and the protons on the azepine ring.

The analysis of the spectrum would focus on three key aspects:

Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. The protons of the methyl group at the C7 position, being attached to an sp²-hybridized carbon, would appear at a different chemical shift than the methyl group at the C3 position, which is attached to an sp³-hybridized carbon. Similarly, the olefinic protons on the ring would resonate at a lower field (higher ppm) compared to the aliphatic protons.

Integration: The area under each signal is proportional to the number of protons it represents. This allows for the assignment of signals to the two methyl groups (each integrating to 3H), the methylene (B1212753) group (2H), and the individual olefinic protons.

Spin-Spin Splitting (Multiplicity): The splitting pattern of a signal reveals the number of adjacent protons. For instance, the signal for the protons on C4 would be split by the proton on C5, and vice versa, providing direct evidence of their connectivity.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| NH | 7.5 - 8.5 | Broad Singlet | - | 1H |

| H5 | 6.0 - 6.5 | Doublet of Doublets | J(H5-H4) = 8-10, J(H5-H6) = 6-8 | 1H |

| H6 | 5.8 - 6.2 | Doublet of Doublets | J(H6-H5) = 6-8, J(H6-H4) = 1-2 | 1H |

| H4 | 5.6 - 5.9 | Multiplet | - | 1H |

| C3-H₂ | 2.8 - 3.2 | Multiplet | - | 2H |

| C7-CH₃ | 2.0 - 2.3 | Singlet | - | 3H |

| C3-CH₃ | 1.1 - 1.4 | Singlet/Doublet | - | 3H |

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound. Note: This data is predictive and based on typical values for similar structural motifs.

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, revealing the total number of carbon atoms and their hybridization state.

Key expected features in the ¹³C NMR spectrum include:

A signal in the range of 170-180 ppm, characteristic of a carbonyl carbon (C=O) in a lactam ring.

Signals in the olefinic region (120-150 ppm) corresponding to the sp²-hybridized carbons of the C=C double bonds in the ring (C4, C5, C6, C7).

Signals in the aliphatic region (20-60 ppm) for the sp³-hybridized carbons (C3 and the two methyl groups).

The chemical shifts provide direct insight into the electronic environment of each carbon, confirming the presence of the lactam ring, the double bonds, and the substituted aliphatic positions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hybridization |

| C2 (C=O) | 170 - 180 | sp² |

| C7 | 145 - 155 | sp² |

| C5 | 130 - 140 | sp² |

| C6 | 125 - 135 | sp² |

| C4 | 120 - 130 | sp² |

| C3 | 40 - 50 | sp³ |

| C7-CH₃ | 20 - 30 | sp³ |

| C3-CH₃ | 15 - 25 | sp³ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound. Note: This data is predictive and based on typical values for similar structural motifs.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are often necessary to unambiguously assign all signals and confirm the molecular structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.

COSY would reveal correlations between coupled protons, confirming, for example, the connectivity between H4, H5, and H6 on the azepine ring.

HSQC would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of both ¹H and ¹³C signals.

Isotopic labeling is a powerful technique used to trace the pathway of atoms through a reaction to elucidate mechanisms. wikipedia.org In the synthesis of azepinone derivatives, labeling experiments with deuterium (B1214612) (²H) or heavy oxygen (¹⁸O) can provide profound insights. For example, in a study involving a photochemical cascade reaction to form azepinones, researchers used D₂O and H₂¹⁸O. nih.gov The results showed that one proton in the resulting CH₂ group and the proton of the OH group originated from the water used in the reaction. nih.gov Furthermore, ¹³C NMR and mass spectrometry confirmed that the carbonyl oxygen in the final product was also derived from the external water nucleophile. nih.gov Such experiments are vital for understanding the intricate steps of molecular rearrangements and additions in the formation of complex heterocyclic systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. wikipedia.org For this compound (molecular formula C₉H₁₁NO), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion provides a "fingerprint" that can help confirm the structure. chemguide.co.uklibretexts.org Energetically unstable molecular ions break apart into smaller, more stable fragments. libretexts.org Plausible fragmentation pathways for this azepinone could include:

Loss of a methyl radical (•CH₃), resulting in a peak at [M-15].

Cleavage adjacent to the carbonyl group, a common fragmentation for amides and ketones. libretexts.org

Retro-Diels-Alder reactions or other ring cleavages, leading to characteristic fragment ions that reflect the structure of the seven-membered ring.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound. For this compound, the theoretical exact mass for the molecular formula C₉H₁₁NO can be calculated.

| Formula | Ion | Calculated Exact Mass |

| C₉H₁₁NO | [M+H]⁺ | 150.0919 |

| C₉H₁₁NO | [M+Na]⁺ | 172.0738 |

Table 3: Calculated Exact Masses for Protonated and Sodiated Adducts of this compound.

An experimental HRMS measurement matching one of these calculated values would provide strong evidence to confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is widely used to analyze complex mixtures, assess the purity of compounds, and quantify analytes in various matrices.

In the context of this compound, LC-MS would be used post-synthesis to:

Assess Purity: The LC component separates the target compound from any unreacted starting materials, byproducts, or other impurities. The chromatogram would ideally show a single major peak corresponding to the desired product.

Confirm Identity: The mass spectrometer coupled to the LC provides mass data for the components as they elute from the column. The mass spectrum of the main peak would be checked to confirm it matches the expected molecular weight of the target azepinone.

Quantify the Compound: By using appropriate standards, LC-MS can be used to determine the concentration of the compound in a solution, which is essential for subsequent applications.

For compounds that are difficult to ionize or require enhanced sensitivity, chemical derivatization may be employed prior to LC-MS analysis to improve their chromatographic behavior and detection.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Carbonyl, N-H)

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrations of chemical bonds. For 2H-azepin-2-one compounds, IR spectroscopy is particularly effective in confirming the presence of the defining lactam structure, characterized by its carbonyl (C=O) and amine (N-H) groups.

The analysis of ε-caprolactam, the parent compound of the 2H-azepin-2-one family, provides a reliable model for the expected spectral features of its derivatives. The most prominent absorption bands are those associated with the N-H and C=O stretching vibrations. The N-H stretching vibration in secondary amides like ε-caprolactam typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹. core.ac.uk Specifically, for ε-caprolactam, this peak is observed at approximately 3200 cm⁻¹. soton.ac.uk

Another key feature is the strong absorption band corresponding to the carbonyl (C=O) stretch, which is characteristic of the amide group (amide I band). For saturated cyclic amides, this band is typically found between 1680 and 1640 cm⁻¹. libretexts.org In the spectrum of ε-caprolactam, this intense peak is clearly visible. researchgate.net Furthermore, a combination mode of the C=O and N-H stretches can be observed around 3100 cm⁻¹, often enhanced by a phenomenon known as Fermi resonance with the primary N-H stretch. soton.ac.uk

These characteristic absorption frequencies allow for the rapid and non-destructive confirmation of the core functional groups in this compound and related structures.

Table 1: Characteristic Infrared Absorption Frequencies for 2H-Azepin-2-one Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3200 - 3600 | Strong, Broad |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |

X-ray Diffraction Analysis for Single-Crystal Structure Determination and Conformation

The introduction of substituents, such as the methyl groups in this compound, is expected to influence the specific geometry and preferred conformation of the azepinone ring. Studies on substituted ε-caprolactams have shown that substituents can occupy either axial or equatorial positions. rsc.org The energetic preference for one position over the other depends on steric interactions with the rest of the ring and with other substituents. For example, in 6-substituted caprolactams, an equatorial position is often preferred for the substituent, but this can be altered by introducing other bulky groups on the lactam nitrogen. rsc.org

X-ray diffraction analysis not only confirms the molecular connectivity but also reveals intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. In ε-caprolactam, molecules form centrosymmetric dimers through hydrogen bonds between the N-H and C=O groups of neighboring molecules. soton.ac.uk

Table 2: Representative Crystallographic Data for ε-Caprolactam

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | C 1 2/c 1 | nih.gov |

| a (Å) | 19.28 | nih.gov |

| b (Å) | 7.78 | nih.gov |

| c (Å) | 9.57 | nih.gov |

| β (°) | 112.39 | nih.gov |

Other Spectroscopic Methods (e.g., Raman Spectroscopy) in Azepinone Research

While less commonly used than IR for routine functional group identification, Raman spectroscopy is a powerful complementary vibrational spectroscopy technique. europeanpharmaceuticalreview.com It detects molecular vibrations based on changes in the polarizability of a bond, rather than changes in the dipole moment. europeanpharmaceuticalreview.com This often results in strong signals for non-polar bonds that are weak in the IR spectrum, and vice versa.

In the context of azepinone research, Raman spectroscopy provides detailed fingerprinting of the molecular structure. nih.gov For ε-caprolactam, the Raman spectrum shows sharp, well-defined bands that correspond to the various vibrational modes of the molecule. soton.ac.uk The C=O stretch, which is strong in the IR spectrum, also gives a prominent Raman signal. However, vibrations of the carbon backbone (C-C stretches and bends), which may be less distinct in the IR spectrum, are often clearly resolved in the Raman spectrum.

Raman spectroscopy is particularly advantageous for studying samples in aqueous solutions, as the Raman signal for water is typically weak, unlike its very strong absorption in IR spectroscopy. mdpi.com This makes Raman an excellent tool for in-situ monitoring of reactions or processes involving azepinone compounds in aqueous media. Furthermore, advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be employed to achieve high sensitivity, enabling the analysis of trace amounts of material. mdpi.com The detailed structural information provided by Raman spectra, when combined with computational methods, can yield deep insights into the vibrational properties and molecular structure of complex molecules like this compound. researchgate.net

Table 3: Key Raman Shifts for ε-Caprolactam

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3198 |

| C-H Stretches | 2850 - 3000 |

| C=O Stretch | ~1650 |

Computational and Theoretical Investigations of Azepinone Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. ekb.eg It has been widely applied to study azepinone derivatives and related heterocyclic compounds to predict their geometry, stability, and reactivity. nih.govmdpi.com DFT methods, such as those employing the B3LYP functional, offer a balance between computational cost and accuracy for organic molecules. mdpi.commdpi.com

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. scm.com For flexible seven-membered rings like the azepinone core, this process is crucial for identifying the most stable conformations. mdpi.com

Computational studies on dibenzoazepine analogues, which share the seven-membered ring feature, reveal that the central ring is highly flexible. Its geometry can range from a typical aliphatic, puckered conformation to an almost flat structure, depending on substitution patterns. mdpi.com The planarity of the ring can be described by parameters such as the distance of specific carbon and nitrogen atoms from a defined plane. mdpi.com DFT calculations, often at the B3LYP/6-311++G** level with dispersion corrections, have proven effective in predicting these structural features. mdpi.com Conformational searches using molecular mechanics followed by DFT re-optimization are a common strategy to explore the complex conformational space of such molecules and identify the global minimum energy structure. nih.govresearchgate.net

DFT calculations are invaluable for elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the barrier to a reaction. fossee.in

For azepinone derivatives, computational studies have shed light on their synthesis mechanisms. For instance, the formation of azepinones through a metal-free photochemical cascade reaction was investigated using DFT. researchgate.netaalto.fi The calculations suggested a pathway involving the photochemical generation of a nitrene intermediate, followed by a stepwise aziridine (B145994) formation, ring expansion to the seven-membered azepinone heterocycle, and finally a regioselective addition of water. researchgate.netaalto.fi Such studies are critical for understanding how reactions proceed and for optimizing conditions to improve yields and selectivity. researchgate.net

DFT calculations provide a wealth of quantum chemical parameters that describe a molecule's electronic properties and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scholarsresearchlibrary.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. scholarsresearchlibrary.comniscpr.res.inijprs.com

Fukui Indices (f+, f-): These indices are used within conceptual DFT to predict the most reactive sites within a molecule. researchgate.net The Fukui function f+ indicates the propensity of a site for nucleophilic attack (attack by an electron donor), while f- indicates its susceptibility to electrophilic attack (attack by an electron acceptor). niscpr.res.inijprs.com These are calculated from changes in electron density upon the addition or removal of an electron.

The following table presents typical quantum chemical parameters calculated for a class of heterocyclic compounds using DFT (B3LYP/6-31G(d,p)), illustrating the type of data obtained from such studies.

| Parameter | Compound A | Compound B | Compound C | Compound D |

|---|---|---|---|---|

| EHOMO (eV) | -6.356 | -6.239 | -6.452 | -6.499 |

| ELUMO (eV) | -0.281 | -0.317 | -0.606 | -0.540 |

| Energy Gap (ΔE) (eV) | 6.075 | 5.922 | 5.846 | 5.959 |

| Dipole Moment (μ) (Debye) | -3.318 | -3.278 | -3.529 | -3.519 |

| Hardness (η) (eV) | 3.037 | 2.961 | 2.923 | 2.979 |

Data adapted from a study on oxathiadiazepane derivatives, illustrating typical DFT-calculated parameters. scholarsresearchlibrary.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view. easychair.org MD simulations calculate the trajectories of atoms and molecules over time by solving Newton's equations of motion, allowing the study of conformational changes, molecular flexibility, and interactions with the surrounding environment, particularly solvents. easychair.orgosti.gov

Solvent molecules can significantly influence the behavior of a solute by mediating interactions, stabilizing certain conformations, and affecting reaction kinetics. fossee.ineasychair.org MD simulations can explicitly model these solvent effects by placing the molecule of interest (e.g., an azepinone derivative) in a box filled with solvent molecules. acs.org These simulations can reveal how the azepinone ring flexes and moves in solution and how it forms hydrogen bonds or other interactions with the solvent. researchgate.netbiu.ac.il This information is crucial for understanding reaction mechanisms in solution and for predicting properties like solubility. osti.gov

Theoretical Studies on Isomerism and Tautomeric Equilibria within Azepinone Systems

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Azepinone systems can potentially exist in different tautomeric forms, such as the lactam (amide) and lactim (imidic acid) forms. The equilibrium between these forms can have a significant impact on the compound's chemical and biological properties.

Theoretical calculations are highly effective for studying tautomeric equilibria. nih.gov By calculating the relative free energies of the different tautomers, it is possible to predict their relative populations at equilibrium. nih.gov Studies on related heterocyclic systems, like edaravone (B1671096) and isoxazolone, have shown that the stability of tautomers is influenced by intramolecular hydrogen bonds and the polarity of the solvent. nih.govresearchgate.net DFT calculations, often using a polarizable continuum model (PCM) to simulate solvent effects, can accurately predict these energy differences. nih.govresearchgate.net For example, calculations might show that while one tautomer is most stable in the gas phase, another might be favored in a polar solvent like water due to better solvation. nih.gov

The table below shows calculated relative energy differences for tautomers of a heterocyclic compound in different environments, demonstrating the influence of the medium.

| Tautomer | Relative Energy in Chloroform (kcal/mol) | Relative Energy in Ethanol (B145695) (kcal/mol) | Relative Energy in Water (kcal/mol) |

|---|---|---|---|

| C-H (most stable) | 0.00 | 0.00 | 0.00 |

| N-H | 3.44 | 2.77 | 2.64 |

| O-H | 6.68 | 6.68 | 6.67 |

Data adapted from a study on edaravone derivatives, illustrating the relative energies of different tautomers in various solvents. nih.gov

Structure-Property Relationship Studies Derived from Computational Models

A major goal of computational chemistry is to establish relationships between a molecule's structure and its macroscopic properties. nih.gov By systematically modifying the structure of a parent molecule like an azepinone and calculating its properties, researchers can develop Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netresearchgate.net